Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate
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Overview
Description
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate: is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to an aniline moiety, which is further linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate typically involves a multi-step process. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by a coupling reaction with methyl 2-aminobenzoate under suitable conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoate esters with modified functional groups.
Scientific Research Applications
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-pentyl-4-(trifluoromethyl)aniline
Uniqueness
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O6/c1-27-14(22)9-4-2-3-5-10(9)19-13-11(20(23)24)6-8(15(16,17)18)7-12(13)21(25)26/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJYYVVSNCAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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